molecular formula C9H13ClO5 B102663 2,2-DI(Acetoxymethyl)propionyl chloride CAS No. 17872-59-2

2,2-DI(Acetoxymethyl)propionyl chloride

Cat. No.: B102663
CAS No.: 17872-59-2
M. Wt: 236.65 g/mol
InChI Key: ZZNTYUTVZBEQIB-UHFFFAOYSA-N
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Description

2,2-DI(Acetoxymethyl)propionyl chloride is a chemical compound with the molecular formula C9H13ClO5. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two acetoxymethyl groups attached to a propionyl chloride backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DI(Acetoxymethyl)propionyl chloride typically involves the reaction of propionyl chloride with acetoxymethyl groups under controlled conditions. One common method is the esterification of propionic acid with acetoxymethyl alcohol, followed by chlorination to introduce the chloride group. The reaction conditions often require anhydrous environments and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-DI(Acetoxymethyl)propionyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of propionic acid derivatives.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions are used, often with a base or acid catalyst to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include amides, esters, and thioesters.

    Hydrolysis: Products include propionic acid and its derivatives.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

2,2-DI(Acetoxymethyl)propionyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-DI(Acetoxymethyl)propionyl chloride involves its reactivity with nucleophiles. The chloride group is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various chemical synthesis processes to create complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-DI(Acetoxymethyl)propionic acid: Similar structure but lacks the chloride group, making it less reactive in substitution reactions.

    2,2-DI(Acetoxymethyl)propionyl bromide: Similar reactivity but with a bromide group instead of chloride, which can affect the reaction conditions and products.

    2,2-DI(Acetoxymethyl)propionyl fluoride: Similar structure but with a fluoride group, which can lead to different reactivity and applications.

Uniqueness

2,2-DI(Acetoxymethyl)propionyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the chloride group makes it a valuable intermediate in the production of various organic compounds, offering a balance between reactivity and stability.

Properties

IUPAC Name

[2-(acetyloxymethyl)-3-chloro-2-methyl-3-oxopropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO5/c1-6(11)14-4-9(3,8(10)13)5-15-7(2)12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNTYUTVZBEQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(COC(=O)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600294
Record name 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17872-59-2
Record name 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

182 ml (2.5 moles) of thionyl chloride are poured over 218 g (1 mole) of 2,2-bis-acetonxymethyl propionic acid (step 1), followed by refluxing for 8 hours at a batch temperature of approximately 100° C. Excess thionyl chloride is distilled off in a water jet vacuum, leaving a pale yellow, oily product. Yield 236 g (100% of the theoretical).
Quantity
182 mL
Type
reactant
Reaction Step One
[Compound]
Name
2,2-bis-acetonxymethyl
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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